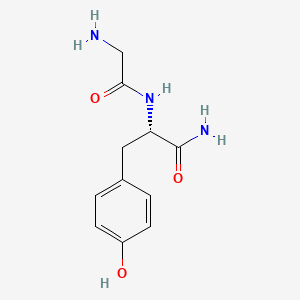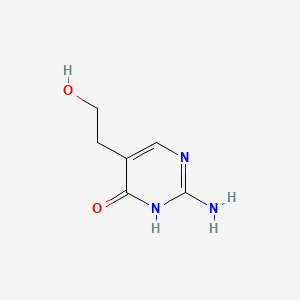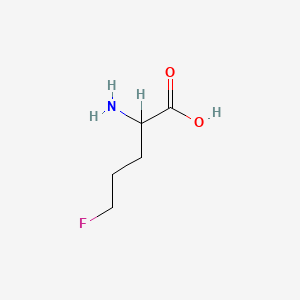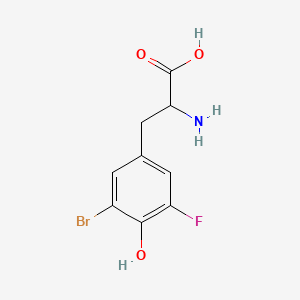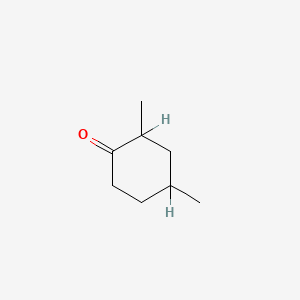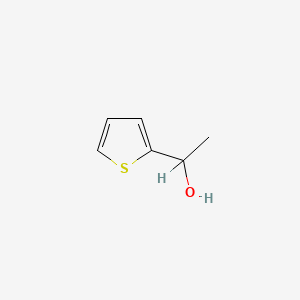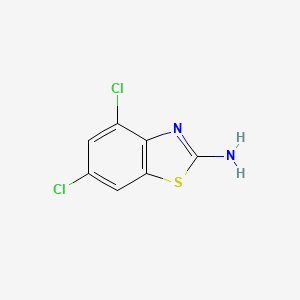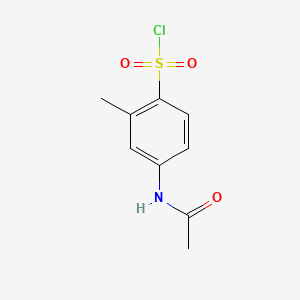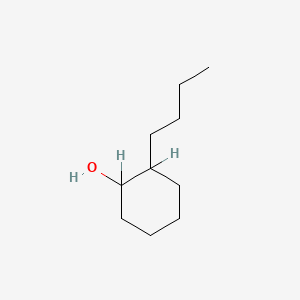
2-Butylcyclohexanol
描述
2-Butylcyclohexanol is an organic compound with the molecular formula C10H20O. It is a colorless liquid with a special alcohol odor and is soluble in water and common organic solvents. This compound is often used as a solvent and an intermediate in the synthesis of other organic compounds, such as dyes, fragrances, and pharmaceuticals .
准备方法
2-Butylcyclohexanol can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexene with n-butyllithium to form 2-lithium butylcyclohexane, which is then hydrolyzed to yield this compound . Another method involves the catalytic hydrogenation of 2-tert-butylphenol using a palladium catalyst .
化学反应分析
2-Butylcyclohexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-butylcyclohexanone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: It can undergo substitution reactions with various reagents to form different substituted cyclohexanol derivatives.
Common reagents used in these reactions include n-butyllithium, palladium catalysts, and various oxidizing agents. The major products formed from these reactions include 2-butylcyclohexanone and other substituted cyclohexanol derivatives .
科学研究应用
2-Butylcyclohexanol has several scientific research applications:
Chemistry: It is used as a solvent and an intermediate in the synthesis of other organic compounds.
Biology: The compound is used in various biological studies to understand its effects on different biological systems.
Medicine: It is used in the synthesis of pharmaceuticals and other medicinal compounds.
Industry: This compound is used in the production of dyes, fragrances, and other industrial products.
作用机制
The mechanism of action of 2-butylcyclohexanol involves its interaction with various molecular targets and pathways. It can act as a reducing agent and hydrogen source in organic synthesis reactions . The compound’s effects are mediated through its interactions with different enzymes and receptors in biological systems.
相似化合物的比较
2-Butylcyclohexanol can be compared with other similar compounds, such as:
2-tert-Butylcyclohexanol: This compound is similar to this compound but has a tert-butyl group instead of a butyl group.
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds .
属性
IUPAC Name |
2-butylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-2-3-6-9-7-4-5-8-10(9)11/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDALGYBEFALAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50957570 | |
| Record name | 2-Butylcyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50957570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36159-49-6 | |
| Record name | Cyclohexanol, 2-butyl-, | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036159496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 36159-49-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75605 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butylcyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50957570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BUTYLCYCLOHEXANOL (MIXTURE OF ISOMERS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different isomers of 2-butylcyclohexanol and how are they formed during catalytic hydrogenation?
A: this compound exists as two stereoisomers: cis-2-butylcyclohexanol and trans-2-butylcyclohexanol. The research paper details the synthesis of these isomers through the catalytic hydrogenation of cyclic allylic alcohols. [] Specifically, 2-butylidenecyclohexanone is first reduced to its corresponding allylic alcohol using lithium aluminum hydride (LiAlH4). This allylic alcohol then undergoes catalytic hydrogenation over various catalysts, resulting in a mixture of cis and trans isomers of this compound. The ratio of these isomers depends on the catalyst and reaction conditions used. []
Q2: How can the cis and trans isomers of this compound be distinguished?
A: The research paper utilizes nuclear magnetic resonance (NMR) spectroscopy in DMSO to differentiate between the cis and trans isomers of this compound. [] The chemical shifts and coupling constants observed in the NMR spectra provide information about the spatial arrangement of atoms within the molecule, allowing for the assignment of cis and trans configurations. Additionally, the researchers employed techniques like gas chromatography and column chromatography to separate the isomers. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



